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Introduction
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for the

quantification of cytokine-secreting cells at the single-cell level.[1] This document provides a

detailed protocol for the Interferon-gamma (IFN-γ) ELISPOT assay to detect and quantify T-

cells responding to the specific HIV-1 Gag p24 (194-210) peptide. The Gag p24 protein is a

major structural component of the HIV-1 core, and T-cell responses to Gag peptides are often

associated with control of viral replication.[2][3] This assay is a critical tool for monitoring

immune responses in HIV-1 research and vaccine development.

Principle of the Assay
The IFN-γ ELISPOT assay is a sandwich immunoassay performed in a 96-well plate with a

membrane-bottom. The membrane is coated with a capture antibody specific for IFN-γ.

Peripheral Blood Mononuclear Cells (PBMCs) are cultured in the wells in the presence of the

HIV-1 Gag p24 (194-210) peptide. T-cells that recognize the peptide will be stimulated to

secrete IFN-γ. The secreted cytokine is captured by the antibody on the membrane in the

immediate vicinity of the secreting cell. After cell removal, a biotinylated detection antibody

specific for a different epitope of IFN-γ is added, followed by a streptavidin-enzyme conjugate

(e.g., alkaline phosphatase or horseradish peroxidase). Finally, a substrate is added that
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precipitates upon enzymatic reaction, forming a visible spot. Each spot represents a single IFN-

γ-secreting cell.

Data Presentation
Table 1: Representative Quantitative Data from HIV-1 Gag p24
ELISPOT Assay

Cohort Antigen

Mean Net Spot
Forming Cells
(SFC) / 10^6
PBMCs

Standard Deviation
(SD)

HIV-1 Infected
HIV-1 Gag Peptide

Pool
913.4 ± 1021.7

HIV-1 Infected HIV-1 p24 Protein
>50 (considered

positive)
-

Uninfected Control
HIV-1 Gag Peptide

Pool
<10 -

Note: Data is illustrative and compiled from literature.[1][4] Actual results will vary depending on

the patient cohort, cell viability, and experimental conditions. A response is often considered

positive if the number of spots in the antigen-stimulated wells is significantly higher than in the

negative control wells (e.g., >50 SFC / 10^6 PBMCs after background subtraction).[4]

Experimental Protocols
Materials and Reagents

Human IFN-γ ELISPOT kit (containing capture antibody, detection antibody, streptavidin-

enzyme conjugate, and substrate)

PVDF-bottom 96-well ELISPOT plates

HIV-1 Gag p24 (194-210) peptide (Sequence: ANPDCKTILKALGPAAT)

Human Peripheral Blood Mononuclear Cells (PBMCs)
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Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-

Streptomycin, and 1% L-Glutamine)

Phytohemagglutinin (PHA) or Staphylococcal enterotoxin B (SEB) as a positive control

Cell culture medium as a negative control

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Sterile PBS

35% Ethanol in sterile water

CO2 incubator (37°C, 5% CO2)

ELISPOT plate reader

Detailed Methodology
Day 1: Plate Coating

Pre-wet the membrane: Add 15 µL of 35% ethanol to each well of the ELISPOT plate and

incubate for 1 minute at room temperature.

Wash: Aspirate the ethanol and wash the wells three times with 200 µL of sterile PBS. Do not

allow the membrane to dry.

Coat with capture antibody: Dilute the anti-IFN-γ capture antibody to the manufacturer's

recommended concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.

Incubate: Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation

Prepare cells: Thaw cryopreserved PBMCs and assess viability. Resuspend the cells in

complete RPMI-1640 medium.

Wash the plate: Aspirate the capture antibody solution and wash the wells three times with

200 µL of sterile PBS.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15327179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Block: Add 200 µL of complete RPMI-1640 medium to each well and incubate for at least 2

hours at 37°C to block non-specific binding.

Prepare stimuli:

HIV-1 Gag p24 (194-210) peptide: Prepare a working solution of the peptide at a final

concentration of 1-2 µg/mL in complete RPMI-1640 medium.

Positive Control: Prepare a working solution of PHA (e.g., 1 µg/mL) or SEB in complete

RPMI-1640 medium.

Negative Control: Use complete RPMI-1640 medium alone.

Add stimuli and cells:

Aspirate the blocking solution from the wells.

Add 100 µL of the appropriate stimulus (peptide, positive control, or negative control) to

the corresponding wells.

Add 100 µL of the PBMC suspension to each well. A typical cell concentration is 2-3 x

10^5 cells/well.[5]

Incubate: Cover the plate and incubate for 18-48 hours at 37°C in a 5% CO2 incubator. Do

not disturb the plate during incubation to ensure the formation of distinct spots.

Day 3: Detection and Development

Cell removal: Aspirate the cells and medium from the wells.

Wash: Wash the wells five times with 200 µL of Wash Buffer per well.

Add detection antibody: Dilute the biotinylated anti-IFN-γ detection antibody to the

manufacturer's recommended concentration in a suitable buffer (e.g., PBS with 1% BSA).

Add 100 µL of the diluted antibody to each well.

Incubate: Seal the plate and incubate for 2 hours at room temperature.
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Wash: Aspirate the detection antibody solution and wash the wells five times with 200 µL of

Wash Buffer.

Add streptavidin-enzyme conjugate: Dilute the streptavidin-enzyme conjugate according to

the manufacturer's instructions. Add 100 µL of the diluted conjugate to each well.

Incubate: Seal the plate and incubate for 1 hour at room temperature.

Wash: Aspirate the conjugate and wash the wells five times with 200 µL of Wash Buffer,

followed by two final washes with PBS only to remove any residual Tween-20.

Add substrate: Prepare the substrate solution according to the manufacturer's instructions.

Add 100 µL of the substrate to each well.

Develop: Monitor spot development in the dark, typically for 5-20 minutes. Stop the reaction

by washing the plate thoroughly with deionized water when distinct spots are visible.

Dry and read: Allow the plate to dry completely overnight in the dark. Count the spots using

an automated ELISPOT reader.
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Caption: IFN-γ signaling via the JAK-STAT pathway.
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HIV-1 Gag p24 ELISPOT Assay Workflow
Day 1: Plate Coating
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Caption: A step-by-step workflow for the ELISPOT assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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